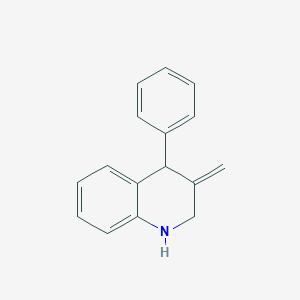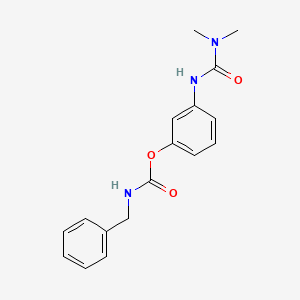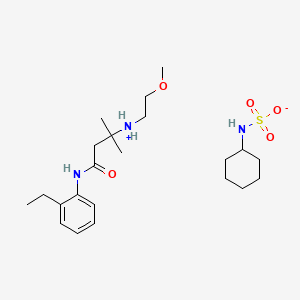
Butyranilide, 2'-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate is a complex organic compound with the molecular formula C16-H26-N2-O2.C6-H13-N-O3-S . This compound is notable for its unique structure, which includes a butyranilide core, an ethyl group, a methoxyethyl group, and a cyclohexane sulfamate moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate involves several steps. The synthetic route typically starts with the preparation of the butyranilide core, followed by the introduction of the ethyl and methoxyethyl groups. The final step involves the addition of the cyclohexane sulfamate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, it could be investigated for its therapeutic potential in treating various diseases .
Wirkmechanismus
The mechanism of action of Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors to modulate cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Butyranilide, 2’-ethyl-3-(2-methoxyethyl)amino-3-methyl-, cyclohexane sulfamate include other butyranilide derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and effects.
Eigenschaften
CAS-Nummer |
67262-71-9 |
|---|---|
Molekularformel |
C22H39N3O5S |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
N-cyclohexylsulfamate;[4-(2-ethylanilino)-2-methyl-4-oxobutan-2-yl]-(2-methoxyethyl)azanium |
InChI |
InChI=1S/C16H26N2O2.C6H13NO3S/c1-5-13-8-6-7-9-14(13)18-15(19)12-16(2,3)17-10-11-20-4;8-11(9,10)7-6-4-2-1-3-5-6/h6-9,17H,5,10-12H2,1-4H3,(H,18,19);6-7H,1-5H2,(H,8,9,10) |
InChI-Schlüssel |
MZSOEDOYGJNTER-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)CC(C)(C)[NH2+]CCOC.C1CCC(CC1)NS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


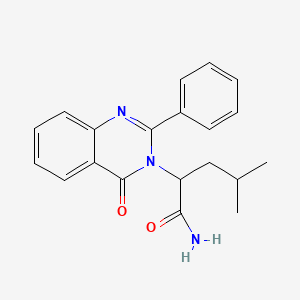
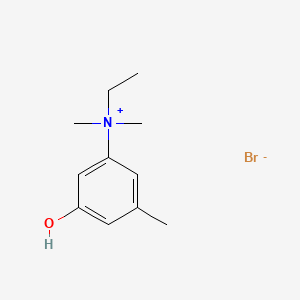
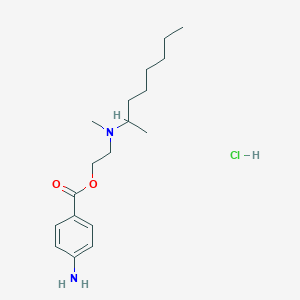
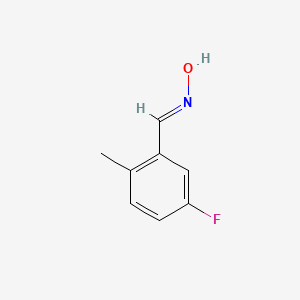
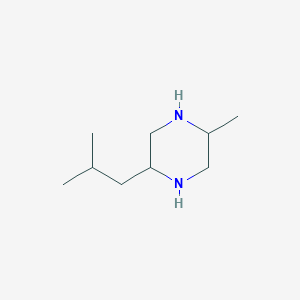
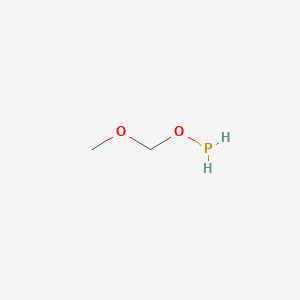


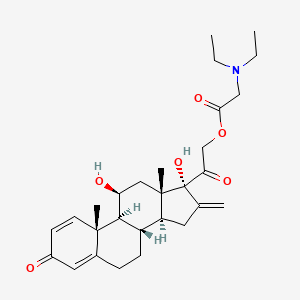
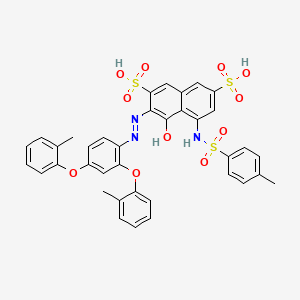
![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
